Octopamine hydrochloride, (+)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

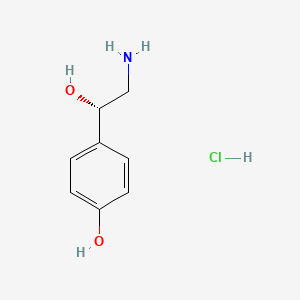

Octopamine hydrochloride, (+)- is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 189.64. The purity is usually 95%.

BenchChem offers high-quality Octopamine hydrochloride, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octopamine hydrochloride, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Research Applications

1.1 Neurological Studies

Octopamine plays a significant role in the nervous systems of invertebrates, particularly in insects. Research has demonstrated that octopamine receptors are involved in regulating various behaviors such as locomotion, grooming, and aggression in Drosophila (fruit flies). For instance, studies have identified four types of octopamine receptors in Drosophila, with the Octα2R receptor being crucial for locomotor activity regulation. Mutations in this receptor lead to decreased movement and altered grooming behaviors, highlighting its importance in neurobiology .

1.2 Behavioral Studies in Insects

In moths, octopamine has been shown to influence reproductive behaviors. Injection of octopamine into moths resulted in enhanced mating success, indicating its role as a neuromodulator that affects reproductive physiology . This suggests potential applications for studying insect behavior and ecology.

Pharmacological Applications

2.1 Weight Management

Octopamine hydrochloride has been investigated for its effects on weight loss and metabolic regulation. In studies involving obese Zucker rats, administration of octopamine resulted in significant weight reduction without adverse effects. This compound appears to enhance lipolysis, making it a candidate for obesity treatment .

2.2 Cardiovascular Effects

Octopamine is known to have sympathomimetic effects, influencing heart rate and blood pressure. Its action on adrenergic receptors can lead to increased cardiac output and improved physical performance, suggesting potential applications in sports medicine and cardiovascular health .

Therapeutic Potential

3.1 Treatment of Metabolic Disorders

Research indicates that octopamine may play a role in managing metabolic disorders by acting as an endocrine regulator connecting nutrient cues to lipid metabolism. Its ability to stimulate lipolysis can aid in maintaining energy homeostasis, which is crucial for preventing obesity-related diseases .

3.2 Neuroprotective Effects

Studies have suggested that octopamine enhances oxidative stress resistance in organisms such as Caenorhabditis elegans (a model organism for aging studies). This property could be harnessed for developing neuroprotective therapies aimed at mitigating age-related neurodegenerative conditions .

Summary of Case Studies

| Study | Subject | Findings |

|---|---|---|

| PMC9744561 | Drosophila | Identified roles of Octα2R in locomotion and grooming behaviors |

| PMC9146682 | Obese Zucker Rats | Demonstrated weight loss effects without adverse reactions |

| PLOS ONE | Moths | Showed enhanced reproductive success with octopamine injections |

| Science Advances | C. elegans | Highlighted oxidative stress resistance properties |

Propiedades

Número CAS |

425366-60-5 |

|---|---|

Fórmula molecular |

C8H12ClNO2 |

Peso molecular |

189.64 |

Nombre IUPAC |

4-[(1S)-2-amino-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1 |

Clave InChI |

PUMZXCBVHLCWQG-DDWIOCJRSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl |

SMILES isomérico |

C1=CC(=CC=C1[C@@H](CN)O)O.Cl |

SMILES canónico |

C1=CC(=CC=C1C(CN)O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.